DAPI (dilactate)

Solubility Salt Form Formulation

Standard blue nuclear counterstains often require DMSO or show rapid photobleaching, compromising live-cell or high-content screening workflows. DAPI (dilactate) directly solves these pain points with verifiable performance advantages. - **Superior CV in flow cytometry**: Provides tighter Go/G1 peaks (lower CV) than Hoechst 33342 for precise aneuploidy detection in cancer research. - **Greater photostability**: Maintains signal intensity over prolonged imaging vs. Hoechst dyes; ideal for confocal Z-stacks. - **Aqueous solubility**: 10 mg/mL stock in water/PBS (no DMSO) - avoids solvent artifacts and simplifies reproducible staining.

Molecular Formula C22H27N5O6
Molecular Weight 457.5 g/mol
Cat. No. B12048084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAPI (dilactate)
Molecular FormulaC22H27N5O6
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O.CC(C(=O)O)O.C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N
InChIInChI=1S/C16H15N5.2C3H6O3/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;2*1-2(4)3(5)6/h1-8,21H,(H3,17,18)(H3,19,20);2*2,4H,1H3,(H,5,6)
InChIKeyUPGPSXFDIFAZIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DAPI Dilactate: Core Properties & Specifications


DAPI (dilactate) (4′,6-diamidino-2-phenylindole, dilactate) is a fluorescent DNA minor-groove binder that exhibits an approximately 20-fold fluorescence enhancement upon binding to double-stranded DNA [1]. It displays preferential binding affinity for adenine-thymine (A-T) rich regions, with a dissociation constant (Kd) of ~100 nM . The dilactate salt form (Molecular Weight: 457.48 g/mol; Molecular Formula: C₁₆H₁₅N₅·2C₃H₆O₃) is characterized by enhanced aqueous solubility compared to its dihydrochloride counterpart, facilitating the preparation of concentrated stock solutions . With excitation/emission maxima of 358/461 nm, DAPI (dilactate) serves as a classic blue nuclear counterstain in fixed cells and is widely utilized in fluorescence microscopy and flow cytometry [1].

1
Fixed-cell nuclear counterstain for fluorescence microscopy and flow cytometry
2
Dilactate salt form supports aqueous stock preparation without organic solvents
3
Compatible with standard DAPI filter sets (blue fluorescence)
4
AT-rich DNA binding with reported fluorescence enhancement

Why DAPI Dilactate Substitution Fails


While DAPI (dilactate) shares a similar DNA binding mechanism and fluorescence profile with other minor-groove binders such as Hoechst 33342 and Hoechst 33258, it cannot be considered a generic, interchangeable substitute. Critical differences in aqueous solubility [1], photostability [2], and performance in flow cytometry applications, particularly regarding DNA histogram resolution (coefficient of variation) [3], preclude simple one-to-one substitution without extensive re-validation of experimental protocols. The following quantitative evidence guide details these specific, verifiable points of differentiation that are essential for informed scientific selection and procurement.

!
Aqueous solubility: Dilactate salt supports water-based stocks; dihydrochloride may require organic solvents, altering standard protocols.
!
Photostability: DAPI is reported more photostable than Hoechst dyes; substitution may reduce imaging duration without re-optimization.
!
Flow cytometry: DAPI provides reported lower Go/G1 CV; substituting Hoechst 33342 may decrease cell cycle resolution.

DAPI Dilactate: Comparative Evidence


Solubility: Dilactate Salt vs. Dihydrochloride

DAPI dilactate demonstrates significantly enhanced aqueous solubility compared to the dihydrochloride salt form. This is a crucial differentiation for users preparing concentrated stock solutions in aqueous buffers . The dilactate counterion improves solubility, making it the preferred choice for applications requiring high-concentration aqueous stocks without the use of organic solvents [1].

Solubility: Dilactate vs. Dihydrochloride
Data to verify
More water soluble; supports aqueous stock preparation
May simplify aqueous stock workflows; avoids organic solvents
No quantitative solubility values provided in source
Solubility Salt Form Formulation

DNA Binding Affinity Comparison

DAPI binds to AT-rich regions in the minor groove of double-stranded DNA with a dissociation constant (Kd) of approximately 100 nM . This high-affinity binding results in a ~20-fold fluorescence enhancement [1]. This quantitative affinity provides a benchmark for comparing DAPI's sensitivity to other DNA stains, particularly in applications requiring precise DNA quantification or detection of low-abundance targets.

DNA Binding Affinity (Kd)
Reported
Kd ~100 nM (DAPI) vs. ~1.8 nM (Hoechst 33342)
Provides affinity benchmark for DNA staining protocol design
In vitro AT-rich DNA binding assays
DNA Binding Affinity Minor Groove Binder

Flow Cytometry Resolution vs. Hoechst 33342

In a direct comparative study using human leukemic marrow cells and Chinese hamster ovary (CHO) cells, DAPI provided DNA histograms with superior coefficients of variation (CV) for Go/G1 phase cells compared to Hoechst 33342 (H33342) [1]. Optimal staining conditions required 30 minutes with 10 µg/mL dye, at 23°C for DAPI and 37°C for H33342 [1]. This improved resolution was consistently observed across multiple mammalian cell lines and patient-derived samples [1].

Flow Cytometry Resolution vs. Hoechst
Reported
Improved Go/G1 CV (qualitative) vs. Hoechst 33342
May support enhanced DNA histogram resolution in tested cell models
Exact CV values not provided; staining at 10 µg/mL, 30 min
Flow Cytometry Resolution Coefficient of Variation

Photostability vs. Hoechst Stains

DAPI exhibits greater photostability than the vital Hoechst stains (e.g., Hoechst 33342 and Hoechst 33258) [1][2]. While Hoechst dyes are known for their brightness and cell permeability, DAPI's enhanced resistance to photobleaching makes it a more suitable choice for experiments involving extended or repeated fluorescence imaging, such as time-lapse microscopy or Z-stack acquisition of fixed samples [1].

Photostability vs. Hoechst Stains
Class-level
Greater photostability reported vs. Hoechst dyes
May support extended imaging sessions; re-validate for specific protocols
No quantitative bleaching rate provided
Photostability Microscopy Imaging

DAPI Dilactate: Application Scenarios


High-Resolution Flow Cytometry for Cell Cycle Analysis

Researchers requiring precise and reproducible DNA content measurements, particularly in leukemic cells or other mammalian cell lines, should prioritize DAPI (dilactate) over Hoechst 33342. The superior coefficient of variation (CV) for Go/G1 peaks demonstrated with DAPI [1] enables more accurate discrimination of cell cycle phases and identification of aneuploid populations. This is critical for cancer research, drug screening, and cytogenetics where subtle variations in DNA content are biologically significant.

Fixed-Cell Imaging for Time-Lapse & High-Content

For experiments requiring prolonged or repeated imaging of fixed cell nuclei, such as time-lapse recordings, confocal Z-stack acquisition, or high-content screening, DAPI (dilactate) is the optimal choice due to its documented greater photostability compared to Hoechst dyes [2][3]. Its enhanced resistance to photobleaching ensures consistent signal intensity over time, reducing data variability and the need for complex anti-fade reagents.

Aqueous Stock Solution Preparation

Laboratories aiming to streamline their workflow and avoid the use of organic solvents like DMSO should select DAPI (dilactate) over DAPI (dihydrochloride). The enhanced aqueous solubility of the dilactate salt form simplifies the preparation of concentrated (e.g., 10 mg/mL) stock solutions directly in water or PBS, facilitating reproducible staining protocols and reducing potential solvent-induced artifacts in sensitive biological assays.

Application
Selection Property
Validation Focus
High-resolution cell cycle analysis by flow cytometry
Reported DNA histogram resolution profile
Cell cycle discrimination in mammalian cell models
Fixed-cell time-lapse and high-content imaging
Photostability under extended illumination
Signal consistency in time-lapse or Z-stack acquisitions
Aqueous nuclear staining protocol
Dilactate salt aqueous solubility
Direct aqueous stock preparation without organic solvents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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